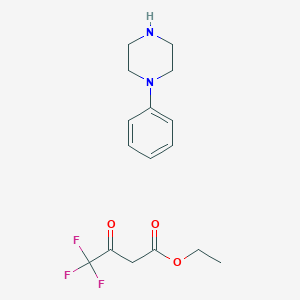

1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt

Description

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.C6H7F3O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;1-2-12-5(11)3-4(10)6(7,8)9/h1-5,11H,6-9H2;2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTHRFFGKTVJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(F)(F)F.C1CN(CCN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt involves the reaction of 1-phenylpiperazine with ethyl 4,4,4-trifluoro-3-oxobutanoate. The reaction typically occurs under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of phenylpiperazine compounds exhibit significant anticancer properties. A study demonstrated that modifications to the phenylpiperazine structure can enhance its efficacy as a Bcl-2/Bcl-xL inhibitor, which is crucial in cancer therapy. The compound showed promising results in inhibiting tumor growth in vivo, suggesting its potential as a therapeutic agent against various cancers .

2. Neuropharmacology

The compound's piperazine ring structure is prevalent in many psychoactive drugs. Studies have shown that it may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and anxiety .

Environmental Applications

1. Biodegradation Studies

1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt has been used as a model compound to study the biodegradation of piperazine derivatives in wastewater treatment plants. Microbial cultures were able to metabolize the compound effectively, leading to the identification of transformation products that could inform environmental safety assessments for similar compounds .

Table 1: Anticancer Activity of Derivatives

| Compound | Binding Affinity (IC50) | Cell Growth Inhibition (IC50) |

|---|---|---|

| 1 | 2 ± 1.6 nM | 6.6 ± 2.3 nM |

| 2 | 1.4 ± 0.5 nM | 4.8 ± 0.1 nM |

| 3 | 10 ± 4 nM | 8.2 ± 2.2 nM |

Note: The above data reflects the binding affinities of various derivatives tested for their anticancer potential.

Table 2: Biodegradation Rates

| Compound | Initial Concentration (mg/L) | Time to Degradation (days) |

|---|---|---|

| N-Phenylpiperazine | 50 | 12 |

| Ethyl Trifluoroacetate | 100 | 7 |

Note: This table summarizes the biodegradation rates of compounds tested under controlled conditions.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving SCID mice bearing xenograft tumors, administration of the compound led to significant apoptosis induction as evidenced by cleavage of PARP and caspase-3 markers. This highlights the potential for developing targeted therapies based on this compound's structure .

Case Study 2: Environmental Impact Assessment

A series of experiments conducted at a wastewater treatment facility demonstrated that microorganisms could effectively degrade piperazine derivatives, including the studied compound. This research supports the hypothesis that such compounds can be safely managed within wastewater systems, reducing environmental risks associated with pharmaceutical contaminants .

Mechanism of Action

The mechanism of action of 1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Structural Variations in Analogues

Antibacterial and Antitubercular Activity

- 1-Phenylpiperazine derivatives: Compounds with trifluoromethyl groups at C-5 and methyl at C-6 (e.g., pyrimidinones) exhibit potent activity against M. tuberculosis (IC50 = 2.5–2.9 µM) but show cytotoxicity (IC50 = 3.2–5.4 µM in HepG2 cells) .

- Triazole-thiazole hybrids: Derivatives synthesized from ethyl 4,4,4-trifluoro-3-oxobutanoate show 91–93% inhibition of Rhizoctonia solani at 100 mg/L .

Anti-inflammatory and Acaricidal Activity

- Quinoline hybrids: Compounds 13a–c (synthesized via Conrad-Limpach cyclo-condensation) demonstrate significant anti-inflammatory activity .

Cytotoxicity Trends

- Pyridine/pyrimidine derivatives: Electron-withdrawing groups (e.g., trifluoromethyl) reduce cytotoxicity compared to non-fluorinated analogues.

Physicochemical Properties

Analytical Characterization

Biological Activity

1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C15H18F3N3O3

- Molecular Weight : 351.31 g/mol

The trifluoromethyl group and piperazine moiety contribute to its unique biological profile, influencing receptor interactions and activity.

Pharmacological Effects

1-Phenylpiperazine derivatives are known for their diverse pharmacological activities, particularly in neuropharmacology. The compound exhibits:

- Dopamine Receptor Modulation : Studies have shown that phenylpiperazine derivatives can selectively bind to dopamine receptors (D2, D3, D4), impacting neurotransmitter signaling pathways .

- Alpha-Adrenoceptor Antagonism : Similar compounds have demonstrated activity as alpha(1)-adrenoceptor antagonists, suggesting potential applications in cardiovascular therapies .

The mechanisms through which 1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt exerts its effects are still under investigation. However, it is hypothesized that:

- Receptor Binding : The trifluoromethyl group enhances lipophilicity and receptor affinity, facilitating better interaction with target receptors.

- Signal Transduction Modulation : By modulating receptor activity, the compound may influence downstream signaling pathways associated with mood regulation and anxiety.

Study 1: Dopamine Receptor Affinity

A study conducted on various phenylpiperazine derivatives demonstrated that modifications in the piperazine ring could significantly alter binding affinities for dopamine receptors. The compound showed promising results with a Ki value indicating high affinity for the D4 receptor .

Study 2: Antidepressant Activity

In vivo studies indicated that certain derivatives of phenylpiperazine exhibit antidepressant-like effects in animal models. The administration of these compounds resulted in reduced immobility time in forced swim tests, suggesting an increase in serotonergic and dopaminergic activity .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.